5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole
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Overview
Description
5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with ethoxy, methoxy, and fluorophenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Substitution Reactions: Introduction of the ethoxy, methoxy, and fluorophenyl groups can be carried out using various substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Various substitution reactions can introduce different substituents, leading to a range of analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
Fluorophenyl Triazoles: Compounds with similar fluorophenyl substitutions.
Methoxyphenyl Triazoles: Compounds with methoxyphenyl groups.
Uniqueness
5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole is unique due to its specific combination of substituents, which may impart distinct chemical and biological properties compared to other triazoles.
Properties
Molecular Formula |
C17H16FN3O2 |
---|---|
Molecular Weight |
313.33 g/mol |
IUPAC Name |
5-(3-ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H16FN3O2/c1-3-23-15-10-12(7-8-14(15)22-2)17-19-16(20-21-17)11-5-4-6-13(18)9-11/h4-10H,3H2,1-2H3,(H,19,20,21) |
InChI Key |
YVOIKPCVHXGRLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
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